molecular formula C9H9FN2 B8537443 1-(2-Fluoroindolizin-3-yl)methanamine

1-(2-Fluoroindolizin-3-yl)methanamine

Cat. No.: B8537443
M. Wt: 164.18 g/mol
InChI Key: YCGHFFKAOXYUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroindolizin-3-yl)methanamine is a bicyclic heteroaromatic compound featuring an indolizine core substituted with a fluorine atom at position 2 and a methanamine group at position 3. Indolizine is a fused bicyclic system consisting of a six-membered pyridine ring and a five-membered pyrrole ring.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

(2-fluoroindolizin-3-yl)methanamine

InChI

InChI=1S/C9H9FN2/c10-8-5-7-3-1-2-4-12(7)9(8)6-11/h1-5H,6,11H2

InChI Key

YCGHFFKAOXYUIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)CN)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and properties of 1-(2-Fluoroindolizin-3-yl)methanamine with its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound Indolizine F at C2, -CH2NH2 at C3 Not explicitly provided (estimated: ~190–210) Potential kinase inhibition or receptor modulation (inferred from analogs)
6-Fluorogramine () Indole F at C6, -CH2N(CH3)2 at C3 C11H13FN2 192.24 Research use; safety precautions noted
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine () Imidazo[1,2-a]pyridine 4-Fluorophenyl, CF3, -CH2NH2 at C3 C15H11F4N3 313.27 High lipophilicity (CF3 group); pharmaceutical candidate
[1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride () Imidazole 3-Fluorobenzyl, -CH2NH2 at C4 C12H13FN3·HCl 241.69 Research use; limited toxicity data
(1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine () 1,2,3-Triazole 2-Fluoro-5-methylphenyl, -CH2NH2 at C4 C10H10FN4 206.22 Small molecule; possible agrochemical intermediate

Key Differences and Implications

Core Heterocycle: Indolizine (target compound): Bicyclic structure with pyridine and pyrrole fusion. This may enhance π-π stacking and binding to aromatic residues in proteins. Indole (6-Fluorogramine): Monocyclic with a benzene-pyrrole system. Imidazo[1,2-a]pyridine (): Larger bicyclic system with electron-withdrawing CF3 group, increasing metabolic stability . Imidazole/Triazole (): Five-membered rings with lower steric hindrance, possibly improving solubility but reducing target specificity.

Substituent Effects :

  • Fluorine at C2 (indolizine) vs. C6 (indole): Position influences electronic effects (e.g., para-directing in indole vs. ortho/meta in indolizine).
  • Methanamine Group : Primary amine (-CH2NH2) in the target compound vs. dimethylamine (-CH2N(CH3)2) in 6-Fluorogramine. The latter may reduce basicity and membrane permeability .

Physicochemical Properties :

  • Lipophilicity: The trifluoromethyl group in significantly increases logP, enhancing blood-brain barrier penetration.
  • Basicity: Primary amines (target compound, ) have higher pKa values than tertiary amines (), affecting protonation state and solubility.

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